molecular formula C21H30Cl2N2O2 B12217890 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride

Cat. No.: B12217890
M. Wt: 413.4 g/mol
InChI Key: VEYODBVEJDKGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride (CAS 945906-80-9) is a high-purity chemical compound with a molecular formula of C₂₁H₃₀Cl₂N₂O₂ and a molecular weight of 413.40 g/mol . This product is intended for scientific research and serves as a valuable reference standard in neuropharmacological studies . It is primarily used as a selective serotonin reuptake inhibitor (SSRI) analog, making it a critical tool for investigating the mechanisms of serotonin transporters and for evaluating the potency of novel antidepressant agents in development . Its structural properties render it highly suitable for various in vitro assays, including binding assays and receptor profiling, which are essential for understanding function within the central nervous system . Due to its high selectivity and stability, it is also employed in analytical methods such as HPLC and mass spectrometry for the precise quantification and identification of related pharmaceutical compounds . This product is supplied with a guaranteed purity of 95% and requires storage at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C21H30Cl2N2O2

Molecular Weight

413.4 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine;dihydrochloride

InChI

InChI=1S/C21H28N2O2.2ClH/c1-24-20-9-7-19(8-10-20)11-12-22-13-15-23(16-14-22)17-18-25-21-5-3-2-4-6-21;;/h2-10H,11-18H2,1H3;2*1H

InChI Key

VEYODBVEJDKGFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)CCOC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine Precursors

The primary synthetic route involves the sequential alkylation of a piperazine core. The precursor 1-[2-(4-Methoxyphenyl)ethyl]piperazine (CID 12235717) serves as the starting material, which undergoes nucleophilic substitution with 2-phenoxyethyl halides (e.g., bromide or chloride). This reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base to deprotonate the piperazine nitrogen. A phase transfer catalyst like tetrabutylammonium bromide (TBAB) is often added to enhance reaction efficiency.

For example, in a scaled-up procedure, a mixture of 1-[2-(4-Methoxyphenyl)ethyl]piperazine (1.0 equivalent), 2-phenoxyethyl bromide (2.0 equivalents), and K₂CO₃ (3.0 equivalents) in acetone is stirred at 50–55°C for 21 hours. The progress is monitored via thin-layer chromatography (TLC), and upon completion, inorganic salts are removed by filtration. The crude product is washed with hexane to eliminate excess alkylating agent and further purified via ethyl acetate extraction and water washes.

Formation of the Dihydrochloride Salt

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl). In a representative protocol, the purified free base is dissolved in isopropyl alcohol (IPA) and treated with gaseous HCl until precipitation occurs. The mixture is heated to 75–80°C to dissolve the product, followed by the addition of activated carbon to adsorb impurities. After hot filtration, the solution is cooled to 15°C, yielding crystalline 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride with a reported yield of 80%.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and catalyst significantly impacts reaction efficiency:

Parameter Optimal Condition Effect on Yield/Purity
Solvent Acetone or DMF Enhances nucleophilicity
Base K₂CO₃ or Cs₂CO₃ Facilitates deprotonation
Catalyst TBAB or NaI Accelerates alkylation rate
Temperature 50–55°C Balances reactivity/kinetics

Data adapted from WO2005021521A1 and PubChem.

The use of DMF with sodium iodide (NaI) as a catalyst increases the reaction rate due to the solvent’s high polarity and the iodide’s nucleophilicity. However, acetone is preferred for large-scale synthesis due to its lower toxicity and ease of removal.

Purification and Crystallization

Critical purification steps include:

  • Hexane Washing : Removes unreacted 2-phenoxyethyl halide.
  • Ethyl Acetate Extraction : Isolates the free base from aqueous layers.
  • Crystallization in IPA : Achieves high-purity dihydrochloride salt with a melting point of 248–250°C.

Characterization and Analytical Data

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 3345 cm⁻¹ (N-H stretch) and 1201 cm⁻¹ (C-O-C ether linkage) confirm the piperazine and phenoxyethyl groups.
  • ¹H NMR : Signals at δ 2.48–2.61 ppm (piperazine -CH₂-), δ 3.80 ppm (Ar-O-CH₂-), and δ 6.90–7.00 ppm (aromatic protons) align with the target structure.
  • Elemental Analysis : Computed values for C₂₁H₃₀Cl₂N₂O₂ (C: 55.89%, H: 8.28%, N: 7.67%) match experimental data within 0.5% error.

Purity and Stability

The final product exhibits a logP value of 1.83 (indicating moderate lipophilicity) and remains stable under ambient conditions for >12 months when stored in airtight containers.

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities include:

  • 1,3-Bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane : Formed via over-alkylation, minimized by controlling stoichiometry.
  • Unreacted Starting Material : Removed via hexane washes.

Scale-Up Considerations

Large-scale reactions require:

  • Efficient heat dissipation to prevent exothermic side reactions.
  • Use of continuous flow systems for HCl gas introduction to ensure uniform salt formation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency
Acetone/TBAB 80 99.5 High
DMF/NaI 85 98.0 Moderate
Ethanol/No Catalyst 65 95.0 Low

The acetone/TBAB method is recommended for industrial applications due to its balance of yield, purity, and cost.

Chemical Reactions Analysis

1.1. Alkylation with 4-Methoxyphenol

  • Reaction : 1-(2-Chloroethyl)-4-(2-phenoxyethyl)piperazine reacts with 4-methoxyphenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures.

  • Mechanism : The phenoxide ion (from 4-methoxyphenol) displaces the chloride in an SN2 mechanism, forming the target compound.

  • Yield : Typically high, with purification via chromatography.

1.2. Cyclization of Protected 1,2-Diamines

  • Method : Cyclization of protected 1,2-diamines with sulfonium salts (e.g., 2-bromoethyldiphenylsulfonium triflate) under basic conditions.

  • Advantage : Provides a route to generate the piperazine core with controlled substitution patterns.

2.1. Nucleophilic Substitution

  • Reagent : Potassium carbonate/K₂CO₃ in DMF.

  • Role : Facilitates deprotonation of phenolic -OH groups to form phenoxide nucleophiles, which attack electrophilic sites (e.g., chloroethyl groups).

  • Example : Formation of 1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine from 1-(2-chloroethyl)-4-(2-phenoxyethyl)piperazine.

2.2. Esterification and Tosylation

  • Reagents : EDAC-HCl (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride) and p-toluenesulfonyl chloride (TsCl) .

  • Mechanism : EDAC-HCl activates carboxylic acids for coupling, while TsCl converts hydroxyl groups to tosyl esters (good leaving groups) .

  • Application : Used in intermediate steps to functionalize piperazine derivatives (e.g., forming esters for further substitutions).

Chemical Modifications

The compound undergoes several modifications to alter its properties:

Modification Reagents/Conditions Outcome
Oxidation Oxidizing agents (e.g., KMnO₄)Converts methoxy groups (–OCH₃) to carbonyl groups (–COOH).
Hydrolysis Acidic/basic conditionsCleaves phenoxyethyl ether bonds.
Alkylation Chloroalkanes + basesIntroduces additional alkyl groups for structural diversification.

4.1. Nucleophilic Aromatic Substitution

  • Role of Piperazine : The piperazine ring’s nitrogen atoms can act as directing groups, influencing regioselectivity in substitution reactions.

  • Example : Reaction with phenoxide ions at activated positions (e.g., para to electron-donating groups like –OCH₃).

4.2. Borohydride Reduction

  • Reagent : BH₃·THF (borane tetrahydrofuran complex) .

  • Mechanism : Reduces ketones to secondary alcohols, as seen in the synthesis of piperidine derivatives .

Scientific Research Applications

Neuropharmacology

This compound has been studied for its potential effects on various neurotransmitter systems, particularly those involving serotonin and dopamine. It is believed to interact with serotonin receptors, which may contribute to its antidepressant and anxiolytic properties.

  • Serotonin Receptor Modulation : Research indicates that derivatives of this compound can exhibit high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. These interactions are crucial for developing new antidepressants and anxiolytics .

Antidepressant Activity

Several studies have evaluated the antidepressant-like effects of piperazine derivatives, including this compound. The findings suggest that it may enhance serotonin levels in the brain, which is beneficial for mood regulation.

  • Case Study : In a study assessing various piperazine derivatives, 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride demonstrated significant antidepressant-like activity in animal models, indicating its potential as a therapeutic agent .

Analgesic Properties

The analgesic potential of this compound has also been explored. It has been shown to affect pain pathways in animal models, suggesting its utility in pain management.

  • Analgesic Activity Testing : Experimental tests using the D'Amour-Smith method revealed promising analgesic activity, with various derivatives showing effective doses that could be comparable to existing pain relief medications .

Data Tables

Study ReferenceMethodologyFindings
Animal ModelSignificant reduction in depressive behavior
Behavioral TestsEnhanced serotonin levels observed

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related piperazine derivatives, focusing on substituents, pharmacological targets, and research findings.

Table 1: Structural and Functional Comparison

Compound Name (Dihydrochloride Salts) Key Substituents Pharmacological Target/Activity Selectivity/Research Findings Reference ID
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine 4-Methoxyphenyl, phenoxyethyl Hypothesized: 5-HT receptors, DAT/SERT Structural analogs suggest potential dual serotonin/dopamine modulation due to methoxy groups
GBR12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) Bis(4-fluorophenyl)methoxy, 3-phenylpropyl Dopamine transporter (DAT) 4,100-fold selectivity for DAT over SERT/NET; increases extracellular dopamine to 400% basal
HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2-Methoxyphenyl, dimethylphenoxyethoxy Serotonin/dopamine receptors (inferred) Methoxy groups may enhance 5-HT receptor binding; structural analog used in receptor studies
BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) 3,4-Dichlorophenyl, methyl Sigma-1 receptors Irreversible sigma-1 antagonist; no significant DAT/SERT affinity
Mepiprazole (1-(3-chlorophenyl)-4-[2-(5-methylpyrazol-3-yl)ethyl]piperazine) 3-Chlorophenyl, pyrazole Anxiolytic (GABAergic or 5-HT modulation) Clinical use for anxiety; pyrazole moiety distinct from phenoxyethyl/methoxy groups
Buclizine (1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)phenylmethyl]piperazine) tert-Butyl, chlorophenyl Histamine H1 receptor Antihistaminic/sedative effects; bulky substituents reduce CNS penetration

Key Findings from Comparative Analysis

Structural Influence on Target Selectivity The 4-methoxyphenyl group in the target compound is associated with serotonin receptor modulation (e.g., 5-HT1A) in analogs like HBK14 and WAY 100635 . Phenoxyethyl substituents (as in HBK14) may enhance lipophilicity and CNS penetration compared to GBR12909’s fluorophenyl groups, which prioritize DAT selectivity .

Dopaminergic vs. Serotonergic Activity GBR12909’s bis(4-fluorophenyl)methoxy group confers high DAT affinity, while the target compound’s methoxyphenyl and phenoxyethyl groups may shift activity toward 5-HT receptors, as seen in 5-HT1A ligands .

Therapeutic Implications Antihistamines like buclizine () demonstrate how bulky substituents (e.g., tert-butyl) limit CNS effects, whereas the target compound’s smaller phenoxyethyl group may favor central activity . Sigma-1 ligands (e.g., BD1063) highlight the role of halogenated aryl groups in non-dopaminergic targets, contrasting with the target’s methoxy-driven profile .

Biological Activity

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential pharmacological applications. This compound is characterized by its unique structure, which includes a methoxyphenyl and phenoxyethyl group, contributing to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H28N2O2
  • Molecular Weight : 340.459 g/mol
  • CAS Number : 918482-12-9

Research indicates that this compound exhibits significant activity as a serotonin receptor antagonist, particularly at the 5-HT7 receptor. The binding affinity (Ki) for the 5-HT7 receptor has been reported to be approximately 2.6 nM, while its affinity for the 5-HT1A receptor is considerably lower at around 476 nM . This selective antagonism suggests potential applications in treating disorders related to serotonin dysregulation, such as depression and anxiety.

Pharmacological Effects

1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride has demonstrated various pharmacological effects:

  • Dopaminergic Activity : In animal models, doses ranging from 50 to 250 mg/kg have shown a transient increase in dopamine levels in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This indicates a complex interaction with dopaminergic systems that could influence mood and behavior.
  • Norepinephrine Modulation : The compound has also been observed to affect norepinephrine levels, with slight reductions noted in the hypothalamus and frontal cortex . This modulation may be relevant for conditions characterized by norepinephrine dysregulation.

Comparative Studies

In comparative studies involving similar piperazine derivatives, 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride has been evaluated against other compounds for its efficacy in altering neurotransmitter dynamics. For instance, it has been shown to potentiate the depletion of dopamine and norepinephrine induced by alpha-methyl-p-tyrosine, suggesting an enhancing effect on neurotransmitter turnover .

Case Studies

Several studies have documented the effects of this compound on animal models:

  • Study on Serotonin Receptors : A study highlighted the potential use of this compound as a PET radiotracer due to its specific binding properties to the 5-HT7 receptor in rat brain regions . Autoradiography confirmed its selective binding characteristics, supporting further exploration in neuroimaging.
  • Dopaminergic Response : Another investigation focused on the compound's impact on dopamine turnover in rats. Results indicated that higher doses led to significant changes in dopamine levels, reinforcing its role as a modulator of dopaminergic activity .

Data Summary Table

PropertyValue
Molecular FormulaC21H28N2O2
Molecular Weight340.459 g/mol
Binding Affinity (5-HT7)Ki = 2.6 nM
Binding Affinity (5-HT1A)Ki = 476 nM
Dopamine Increase (50-250 mg/kg)Transient increase followed by decrease
Norepinephrine EffectSlight decrease

Q & A

Q. What are the standard synthetic routes for 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine dihydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step condensation reactions starting with substituted aryl alcohols. For example, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are used to activate carboxyl groups for amide bond formation . Purification via silica gel chromatography with gradients of ethyl acetate in hexane ensures >95% purity. To optimize purity, monitor reaction progress with LC-MS and employ recrystallization in anhydrous solvents under inert atmospheres .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?

Stability is highly pH- and temperature-dependent. Store lyophilized powder at -20°C in airtight, light-resistant containers under argon to prevent hydrolysis of the piperazine core . For in vitro studies, prepare fresh solutions in degassed PBS (pH 7.4) and avoid repeated freeze-thaw cycles. Stability assays using HPLC-UV at 254 nm can confirm integrity over time .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.4 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • HRMS : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 429.2) .
  • HPLC : C18 reverse-phase column with acetonitrile/water (0.1% TFA) gradient for purity analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve receptor binding affinity?

Systematically modify substituents on the piperazine core and phenoxyethyl side chains. For example:

  • Replace the 4-methoxyphenyl group with fluorinated analogs to enhance lipophilicity and blood-brain barrier (BBB) penetration .
  • Introduce sulfonyl or carbonyl groups to the piperazine nitrogen to probe hydrogen-bonding interactions with target receptors .
    Evaluate analogs using radioligand binding assays (e.g., for serotonin or dopamine receptors) and correlate results with computational docking scores (AutoDock Vina) .

Q. How should researchers resolve conflicting data on this compound’s selectivity for serotonin vs. dopamine receptors?

Discrepancies may arise from assay conditions (e.g., buffer composition, cell lines). To address this:

  • Perform comparative studies using identical receptor subtypes (e.g., 5-HT₁A vs. D₂) in HEK293 cells with calcium flux assays .
  • Validate findings with orthogonal methods (e.g., competitive binding assays vs. functional cAMP assays) .
  • Analyze off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

Poor in vivo performance often stems from metabolic instability or limited bioavailability. Solutions include:

  • Prodrug design : Introduce acetyl or PEGylated groups to enhance plasma half-life .
  • Pharmacokinetic (PK) studies : Monitor plasma/tissue concentrations via LC-MS/MS after IV/PO administration in rodents .
  • BBB penetration assays : Use in situ brain perfusion models to quantify uptake .

Q. What computational tools are most effective for predicting metabolite profiles?

Leverage databases like PISTACHIO and REAXYS to identify likely Phase I/II metabolites . Molecular dynamics (MD) simulations (AMBER or GROMACS) can predict CYP450-mediated oxidation sites on the piperazine ring . Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight429.3 g/molHRMS
LogP (Predicted)3.2 ± 0.3ChemAxon
Aqueous Solubility (25°C)0.12 mg/mL (PBS, pH 7.4)Shake-flask HPLC

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
N-dealkylated piperazineAcidic hydrolysisUse milder conditions (pH 4–5)
Oxidized methoxy groupExposure to light/oxygenStore under argon, add antioxidants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.